2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
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Overview
Description
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group, a fluoro-methoxyphenyl group, and a methyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, 3-fluoro-4-methoxyphenylboronic acid, and methylating agents.
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the pyrimidine ring and the fluoro-methoxyphenyl group. Palladium catalysts and base are used under controlled conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine involves its interaction with specific molecular targets. The chloro and fluoro-methoxyphenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
- 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzoic acid
Comparison
Compared to similar compounds, 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10ClFN2O |
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Molecular Weight |
252.67 g/mol |
IUPAC Name |
2-chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-6-15-12(13)16-11(7)8-3-4-10(17-2)9(14)5-8/h3-6H,1-2H3 |
InChI Key |
JMWCWUDEGBGVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)Cl |
Origin of Product |
United States |
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